BAY-0069

PPARγ inverse agonism Covalent inhibitor Reporter gene assay

BAY-0069 (CAS 420826-65-9) is a synthetic small molecule that functions as a covalent inverse agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). It incorporates a benzoxazole core and a chloro-nitro-arene covalent warhead designed to engage cysteine 313 within the PPARγ ligand-binding domain.

Molecular Formula C22H16BrN3O4
Molecular Weight 466.3 g/mol
Cat. No. B4937175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-0069
Molecular FormulaC22H16BrN3O4
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br
InChIInChI=1S/C22H16BrN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27)
InChIKeyBJSIVXYQIGFUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BAY-0069 for Research Procurement: A Covalent PPARγ Inverse Agonist with Defined In Vitro Potency and Selectivity


BAY-0069 (CAS 420826-65-9) is a synthetic small molecule that functions as a covalent inverse agonist of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). It incorporates a benzoxazole core and a chloro-nitro-arene covalent warhead designed to engage cysteine 313 within the PPARγ ligand-binding domain [1]. As a research tool, it is primarily employed in oncology studies targeting PPARγ‑driven malignancies such as luminal bladder cancer, where it represses PPARγ transcriptional activity and induces antiproliferative effects in sensitive cell lines .

Why BAY-0069 Cannot Be Replaced by Other PPARγ Modulators: Covalent Mechanism and Unique Selectivity Profile


PPARγ ligands encompass a diverse array of chemical scaffolds with divergent mechanisms: full agonists (e.g., rosiglitazone) activate transcription, neutral antagonists (e.g., GW9662) block agonist binding, and inverse agonists (e.g., T0070907, SR10221) actively recruit corepressors to repress basal transcription [1]. BAY-0069 is distinguished by its covalent, irreversible binding to Cys313 in PPARγ, which confers a distinct pharmacological profile compared to non-covalent inverse agonists or reversible antagonists . Its warhead chemistry, benzoxazole core, and para-substitution pattern dictate a specific balance of potency, corepressor recruitment efficiency, and antiproliferative efficacy that is not replicated by in-class alternatives. Consequently, substitution with a different PPARγ modulator—even another inverse agonist—will yield non-equivalent cellular outcomes due to differences in target engagement kinetics, selectivity across nuclear receptors, and metabolic stability [2]. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of BAY-0069 from Comparator PPARγ Modulators: Potency, Corepressor Recruitment, Antiproliferative Activity, and ADME


Cell-Based PPARγ Inverse Agonist Potency: BAY-0069 vs. BAY-4931 and T0070907

In a cell-based PPARγ reporter assay (RT112-FABP4-NLucP), BAY-0069 exhibited an IC50 of 0.22 nM with 88% maximal inhibition [1]. This places it among the most potent covalent PPARγ inverse agonists reported. For comparison, its structural analog BAY-4931 achieved an IC50 of 0.17 nM, while the earlier-generation covalent inverse agonist T0070907 has an apparent binding IC50 of 1 nM in a radioligand displacement assay [2].

PPARγ inverse agonism Covalent inhibitor Reporter gene assay

Corepressor Recruitment Efficiency: BAY-0069 NCOR2 Engagement vs. SR10171

BAY-0069 induces robust interaction between the PPARγ ligand-binding domain and the corepressor NCOR2, with an EC50 of 9.6 nM and an Emax of 620% in a TR-FRET assay . This is a hallmark of full inverse agonism. In contrast, the non-covalent partial inverse agonist SR10171 exhibits an IC50 of 220 nM in a PPARγ competition displacement assay and demonstrates only modest corepressor recruitment [1].

NCOR2 recruitment Corepressor peptide assay TR-FRET

Antiproliferative Efficacy in PPARG-Amplified Bladder Cancer: BAY-0069 vs. GW9662

In the PPARG‑amplified bladder cancer cell line UM‑UC‑9, BAY-0069 potently inhibits proliferation with an IC50 of 2.5 nM and maximal inhibition of 72% after 7 days of treatment [1]. By comparison, the PPARγ antagonist GW9662 (100 nM) exhibits no meaningful antiproliferative effect, with proliferation at 108% of DMSO control in the same cell line [2].

Antiproliferative UM-UC-9 Bladder cancer

Human Microsomal Stability: BAY-0069 vs. BAY-4931

BAY-0069 demonstrates improved metabolic stability in human liver microsomes compared to its chloro analog BAY-4931, with an intrinsic clearance (CLb,hmic) of 0.47 L/h/kg versus 0.82 L/h/kg for BAY-4931 [1]. This ~1.7-fold reduction in predicted hepatic clearance suggests that BAY-0069 is more resistant to oxidative metabolism.

Metabolic stability Human liver microsomes Clearance

Cytochrome P450 Inhibition Profile: Selective CYP2C8 Inhibition

When screened against a panel of five major CYP isoforms (CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4), BAY-0069 inhibited only CYP2C8 with an IC50 of 4.3 μM. All other isoforms showed IC50 values >5 μM . This profile mirrors that of BAY-4931 (CYP2C8 IC50 = 7.0 μM) and contrasts with broader CYP inhibition observed with many other covalent inhibitors [1].

CYP inhibition Drug-drug interaction Selectivity

Nuclear Receptor Selectivity: PPARγ vs. PPARA and PPARD

In GAL4-NHR-LBD reporter assays, BAY-0069 displayed an IC50 of 6.3 nM for human PPARγ, with substantially weaker activity at the homologous receptors PPARA (IC50 = 7500 nM) and PPARD (IC50 = 9000 nM) [1]. This represents >1000-fold selectivity for PPARγ over PPARA and PPARD. By comparison, the classic PPARγ antagonist GW9662 exhibits ~10-fold selectivity over PPARα and ~1000-fold over PPARδ .

Nuclear receptor selectivity PPAR isoforms Off-target

Recommended Research Applications for BAY-0069 Based on Quantitative Evidence


Mechanistic Studies of PPARγ Transcriptional Repression via Corepressor Recruitment

BAY-0069 is ideally suited for biochemical and cellular assays that investigate PPARγ-mediated transcriptional repression. Its EC50 of 9.6 nM for NCOR2 recruitment and robust Emax (620%) in TR-FRET assays [1] enable precise quantification of ligand-dependent corepressor engagement. Researchers studying the structural basis of inverse agonism or screening for compounds that modulate corepressor interactions will find BAY-0069 a reliable reference ligand with well-characterized potency and efficacy metrics.

Target Validation in PPARG-Amplified Bladder Cancer Models

Given its potent antiproliferative activity in UM‑UC‑9 cells (IC50 = 2.5 nM) [1] and the established role of PPARγ as a lineage driver in luminal bladder cancer [2], BAY-0069 is an essential tool for target validation studies. It can be used to probe the functional consequences of PPARγ inverse agonism in a panel of bladder cancer cell lines with defined PPARG genetic alterations (amplification, mutation) and to correlate target engagement with downstream gene expression changes.

In Vitro Pharmacology Studies Requiring Extended Compound Exposure

For long-term proliferation assays (e.g., 7–12 day colony formation or kinetic growth assays), the improved human microsomal stability of BAY-0069 (CLb,hmic = 0.47 L/h/kg) [1] relative to its chloro analog BAY-4931 reduces the likelihood of compound depletion due to metabolic degradation. This property is particularly valuable when working with cell lines that express metabolic enzymes or when serum-containing media may contribute to compound instability.

Selectivity Profiling in Nuclear Receptor Panel Screens

BAY-0069's >1000-fold selectivity for PPARγ over PPARA and PPARD [1] makes it an appropriate positive control for nuclear receptor selectivity panels. It can be used to benchmark the selectivity of newly developed PPARγ ligands or to validate the specificity of reporter assays in cell lines engineered to express individual PPAR isoforms.

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